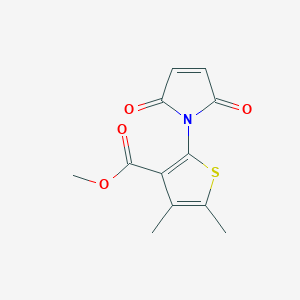

4-amino-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

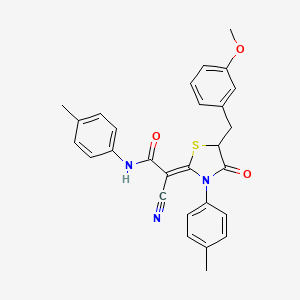

4-amino-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide (abbreviated to 4-ANFMP) is a heterocyclic compound that has been studied for its potential applications in scientific research. It is a versatile molecule that can be used as a building block for a variety of synthetic compounds, and it has been used extensively in chemical synthesis. Additionally, 4-ANFMP has been studied for its potential as a therapeutic agent in certain diseases.

Scientific Research Applications

Antiprotozoal Agents

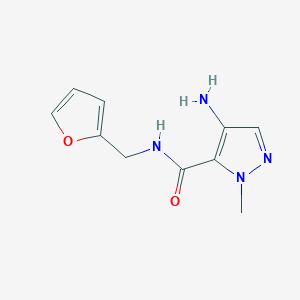

The compound has been studied for its potential as an antiprotozoal agent. Novel dicationic imidazo[1,2-a]pyridines, related structurally to 4-amino-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide, exhibited significant in vitro activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, highlighting their potential in treating diseases caused by these protozoa. This research indicates the compound's structural framework may be beneficial in designing treatments for protozoal infections (Ismail et al., 2004).

Cytotoxicity Studies

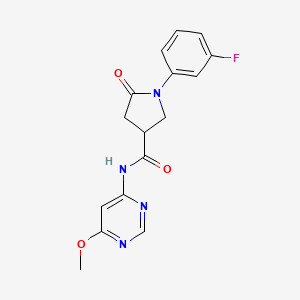

Research into derivatives of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, similar in structure to the query compound, has demonstrated cytotoxic activity against Ehrlich Ascites Carcinoma cells. These findings suggest that modifications of the this compound structure could yield compounds with potential anticancer properties (Hassan, Hafez, & Osman, 2014).

Analytical and Spectral Studies

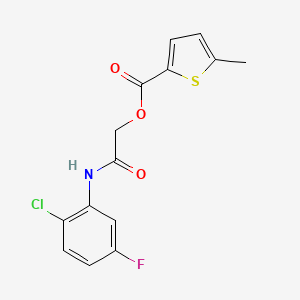

The reaction of Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate with 4-amino salicylic acid, leading to compounds containing the furan ring, underscores the utility of such structures in synthesizing ligands for metal complexes. These complexes have been evaluated for antimicrobial activity, demonstrating the broad utility of furan-containing compounds in developing new antimicrobial agents (Patel, 2020).

DNA Binding Agents

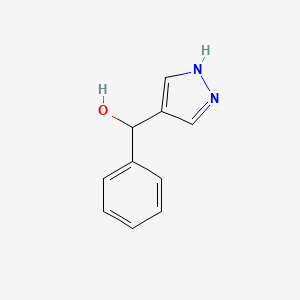

A furan amino acid, inspired by natural products and structurally related to this compound, has been incorporated into DNA-binding polyamides. This research demonstrated the potential of furan-containing compounds to selectively bind to DNA, offering a pathway for the development of novel gene expression regulators (Muzikar et al., 2011).

Synthesis of Energetic Materials

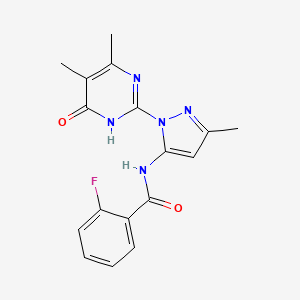

Compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, which share a structural motif with the query compound, have been synthesized and characterized for their potential as insensitive energetic materials. Their moderate thermal stability and insensitivity to impact and friction suggest their applicability in safer energetic materials (Yu et al., 2017).

properties

IUPAC Name |

4-amino-N-(furan-2-ylmethyl)-2-methylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O2/c1-14-9(8(11)6-13-14)10(15)12-5-7-3-2-4-16-7/h2-4,6H,5,11H2,1H3,(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGKNAAQUXZMNKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)N)C(=O)NCC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(pyrimidin-2-yloxy)piperidin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2648974.png)

![Prop-2-enyl 2-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetate](/img/structure/B2648977.png)

![N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2648984.png)

![methyl {[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B2648992.png)

![2-[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B2648993.png)

![N-[4-(aminosulfonyl)phenyl]-1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2648994.png)

![3-amino-6-propan-2-yl-N-[4-(trifluoromethoxy)phenyl]-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B2648995.png)